molecular formula C17H18FN5O B11136103 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B11136103
M. Wt: 327.36 g/mol
InChI Key: MWBXBLQKKXSZNC-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a methyl group, as well as an imidazole ring linked via an acetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The fluorophenyl group is introduced via electrophilic aromatic substitution. The imidazole ring is synthesized separately and then linked to the pyrazole ring through an acetamide bridge using amide coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis might be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide stands out due to its unique combination of a pyrazole and imidazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18FN5O

Molecular Weight

327.36 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C17H18FN5O/c1-11-15(8-16(24)20-7-6-14-9-19-10-21-14)17(23-22-11)12-2-4-13(18)5-3-12/h2-5,9-10H,6-8H2,1H3,(H,19,21)(H,20,24)(H,22,23)

InChI Key

MWBXBLQKKXSZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=CN=CN3

Origin of Product

United States

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